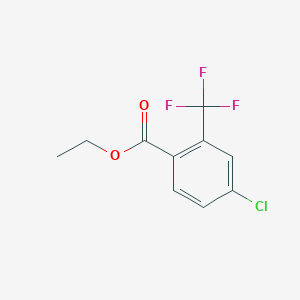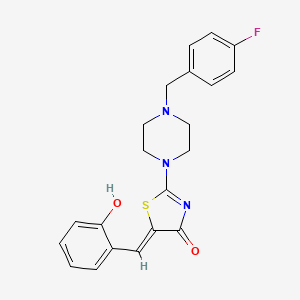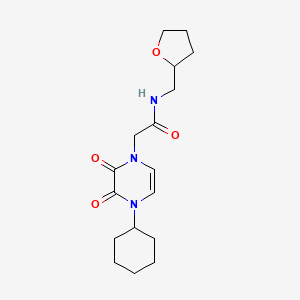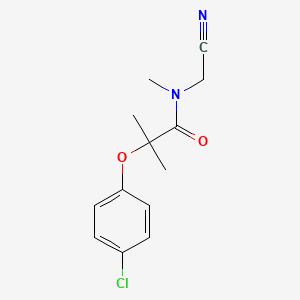
2-(4-chlorophenoxy)-N-(cyanomethyl)-N,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(cyanomethyl)-N,2-dimethylpropanamide is a chemical compound that belongs to the class of amides. It is commonly known as Propanil, and it is widely used as a herbicide. The chemical formula of Propanil is C12H15ClN2O2.
Mécanisme D'action
Propanil acts by inhibiting the photosynthetic electron transport chain in plants. It blocks the electron transport chain by binding to the quinone-binding site of photosystem II. This leads to the accumulation of reactive oxygen species and the destruction of the photosynthetic apparatus. The inhibition of photosynthesis ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Propanil has been shown to have toxic effects on non-target organisms such as fish, birds, and mammals. It can cause liver and kidney damage, as well as reproductive and developmental abnormalities. Propanil has also been shown to have endocrine-disrupting effects, particularly on the thyroid gland.
Avantages Et Limitations Des Expériences En Laboratoire
Propanil is a useful tool for studying the effects of herbicides on plant physiology and metabolism. It is relatively inexpensive and easy to use. However, Propanil has limitations in terms of its specificity and selectivity. It can also have toxic effects on non-target organisms, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Propanil. One area of research could focus on the development of new herbicides that are more specific and selective than Propanil. Another area of research could focus on the development of new methods for the detection and quantification of Propanil in environmental samples. Finally, research could focus on the ecological and environmental impacts of Propanil, particularly on non-target organisms and ecosystems.
Méthodes De Synthèse
Propanil is synthesized by the reaction of 4-chlorophenol with cyanomethyl isopropyl ketone in the presence of a base. The reaction takes place in a solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
Propanil is widely used in scientific research, particularly in the field of agriculture. It is used as a herbicide to control the growth of weeds in rice paddies, cotton fields, and other crops. Propanil is also used as a tool to study the effects of herbicides on plant physiology and metabolism. In addition, Propanil is used as a reference compound in the development of new herbicides.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(cyanomethyl)-N,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-13(2,12(17)16(3)9-8-15)18-11-6-4-10(14)5-7-11/h4-7H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGQPICRMVSMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(C)CC#N)OC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]prop-2-enamide](/img/structure/B2431032.png)

![N-[[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]methyl]-1-(2-ethoxyphenyl)ethanamine;dihydrochloride](/img/structure/B2431034.png)
![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2431035.png)
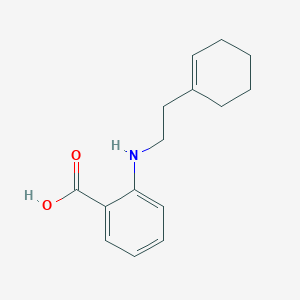
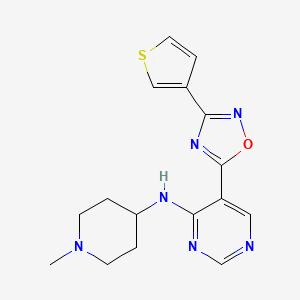
![2-[[1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2431039.png)

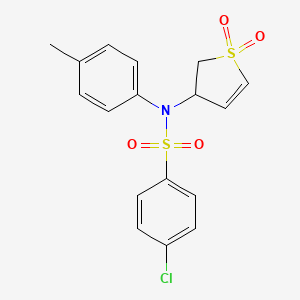
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2431043.png)
![Tert-butyl 4-[(2S,3R)-3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-6-oxopiperidin-2-yl]piperidine-1-carboxylate](/img/structure/B2431044.png)
